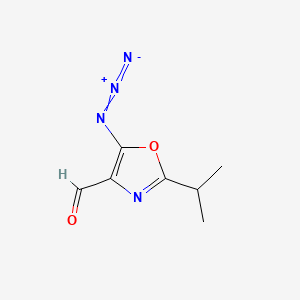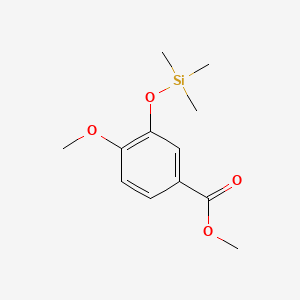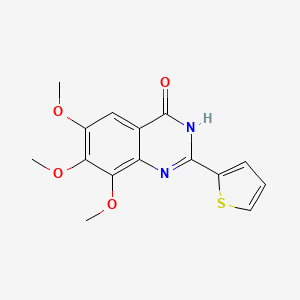
o-Chloro-N-phenylbenzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Chloro-N-phenylbenzamidine: is an organic compound with the molecular formula C13H11ClN2. It is a derivative of benzamidine, where the phenyl group is substituted with a chlorine atom at the ortho position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aniline and Benzonitrile Method: One common method involves the reaction of aniline with benzonitrile in the presence of anhydrous aluminum chloride.
Alternative Methods: Other methods include heating aniline hydrochloride with benzonitrile or thiobenzamide, or treating phenylcyanamide with phenylmagnesium bromide.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: o-Chloro-N-phenylbenzamidine can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Condensation Reactions: It can participate in condensation reactions with aldehydes to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium metabisulphite is used as an oxidizing agent in some reactions.
Catalysts: Transition metal catalysts like palladium, ruthenium, and rhodium are often employed.
Major Products:
Benzimidazole Derivatives: These are significant products formed from the condensation reactions involving this compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Benzimidazoles: o-Chloro-N-phenylbenzamidine is used as a precursor in the synthesis of benzimidazole derivatives, which have various applications in medicinal chemistry.
Biology and Medicine:
Anticancer Agents: Benzimidazole derivatives synthesized from this compound have shown potential as anticancer agents.
Industry:
Mecanismo De Acción
The mechanism of action of o-Chloro-N-phenylbenzamidine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as trypsin and kallikrein, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
N-Phenylbenzamidine: Similar in structure but lacks the chlorine substitution.
Benzamidine: The parent compound without the phenyl group.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom at the ortho position enhances the compound’s reactivity and its ability to participate in specific chemical reactions.
Biological Activity: The chlorine substitution also contributes to the compound’s unique biological activities, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
23564-81-0 |
|---|---|
Fórmula molecular |
C13H11ClN2 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
2-chloro-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,(H2,15,16) |
Clave InChI |
FMRPAAQOMPCOPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)


![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
